molecular formula C9H12N2O2 B136244 N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide CAS No. 148459-03-4

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Cat. No. B136244
M. Wt: 180.2 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of “N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide” involves the reaction of a nitrile with hydroxylamine . The reaction mixture is heated under reflux for 5 hours. After removal of all volatiles under reduced pressure, the crude product is used without further purification .

Scientific Research Applications

Green Synthesis

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetimidamide to produce N-(3-amino-4-methoxyphenyl)acetimidamide, with a high selectivity and good stability, demonstrating an environmentally friendly green synthesis approach Zhang Qun-feng, 2008.

Antitumor Agents

The compound has been explored for its potential in antitumor applications. Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, finding compounds with potent antiproliferative properties against MCF-7 breast cancer cells. These compounds disrupted microtubular structures, causing G2/M arrest and apoptosis, suggesting a mechanism of action that could be relevant for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives Greene et al., 2016.

Metabolic Studies

Diao et al. (2013) conducted a study on 3-n-butylphthalide (NBP), a drug used for treating cerebral ischemic stroke, which involves metabolites related to N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. Their work on the simultaneous quantitation of NBP and its major metabolites in human plasma by LC-MS/MS contributes to understanding the safety and efficacy of related compounds Diao et al., 2013.

Synthesis of N-Heterocycles

Research by de Figueiredo et al. (2006) on the cyclization of amino alcohols to substituted azetidines and other N-heterocycles, which can be relevant for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives, shows the potential for synthesizing drug-like molecules. This method avoids toxic reagents and tolerates a variety of functional groups, highlighting a versatile synthetic approach de Figueiredo et al., 2006.

Antiviral Properties

Carcelli et al. (2018) studied the antiviral activity of 2-hydroxy-3-methoxyphenyl acylhydrazones against various viruses. Their research indicates the potential of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives in antiviral applications, particularly noting the correlation between metal coordination abilities and biological activity Carcelli et al., 2018.

properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

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